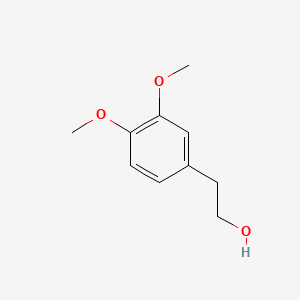

3,4-Dimethoxyphenethyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQAJMUHZROVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225138 | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-21-2 | |

| Record name | 2-(3,4-Dimethoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetaldehyde using sodium borohydride in methanol. Another method includes the reduction of 3,4-dimethoxyphenylacetic acid using lithium aluminum hydride in anhydrous ether .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethoxyphenylacetaldehyde. This process typically involves the use of a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .

Types of Reactions:

Oxidation: this compound can be oxidized to 3,4-dimethoxyphenylacetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to 3,4-dimethoxyphenethylamine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group of this compound can undergo substitution reactions to form various derivatives, such as esters or ethers.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acid chlorides, alkyl halides.

Major Products:

Oxidation: 3,4-Dimethoxyphenylacetaldehyde.

Reduction: 3,4-Dimethoxyphenethylamine.

Substitution: Various esters and ethers.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxyphenethyl alcohol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Wirkmechanismus

The mechanism of action of 3,4-dimethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares 3,4-dimethoxyphenethyl alcohol with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄O₃ | 182.22 | 46–49 | 172–174 (17 mmHg) | 7417-21-2 |

| 3,5-Dimethoxyphenethyl alcohol | C₁₀H₁₄O₃ | 182.22 | Not reported | Not reported | 7417-20-1 |

| 3,4-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | 168.19 | 19 | 285 (760 mmHg) | 93-03-8 |

| 3,4-Dihydroxyphenylethanol | C₈H₁₀O₃ | 154.17 | Not reported | Not reported | 10597-60-1 |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 23–25 | 250 (760 mmHg) | 105-13-5 |

Key Comparisons :

This compound vs. 3,5-Dimethoxyphenethyl Alcohol Both share the molecular formula C₁₀H₁₄O₃ but differ in methoxy group positions. The 3,4-isomer is more biologically relevant, as evidenced by its isolation from Lamiophlomis rotata and use in cardiovascular drug intermediates (e.g., TA-064) .

This compound vs. 3,4-Dimethoxybenzyl Alcohol

- The benzyl alcohol derivative (C₉H₁₂O₃) has a shorter carbon chain and lower molecular weight. It is liquid at room temperature (mp: 19°C) and is used as a precursor in lignin degradation studies . The phenethyl analog’s extended ethyl chain enhances lipophilicity, making it more suitable for blood-brain barrier penetration in drug design .

This compound vs. 3,4-Dihydroxyphenylethanol Replacing methoxy groups with hydroxyls (C₈H₁₀O₃) increases polarity and reduces stability. 3,4-Dihydroxyphenylethanol (hydroxytyrosol derivative) exhibits antioxidant properties but is prone to oxidation, limiting its shelf life . Methoxy groups in the former improve metabolic resistance, favoring pharmaceutical use .

Comparison with Mono-Methoxy Analogs (e.g., 4-Methoxybenzyl Alcohol) Mono-methoxy compounds like 4-methoxybenzyl alcohol (C₈H₁₀O₂) have simpler structures and lower boiling points. They are less lipophilic and typically used in perfumery rather than therapeutics .

Biologische Aktivität

3,4-Dimethoxyphenethyl alcohol, also known as Homoveratryl alcohol, is a compound with the molecular formula and a molecular weight of 182.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Melting Point | 44-48 °C |

| Boiling Point | 174 °C |

| Flash Point | 113 °C |

Research indicates that this compound may exert various biological effects through multiple mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its therapeutic effects in neurodegenerative diseases.

- Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival and function, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially reducing inflammation in various tissues. This could have implications for treating chronic inflammatory conditions.

- Interaction with Neurotransmitter Systems : There is evidence that this compound influences neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its psychoactive effects.

Neuroprotective Effects

A study conducted by researchers exploring the neuroprotective effects of various phenethyl alcohol derivatives found that this compound significantly reduced apoptosis in neuronal cells exposed to oxidative stress. The compound was able to decrease levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated that administration of this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Pharmacological Interactions

Research focusing on drug interactions highlighted that this compound can influence the pharmacokinetics of certain drugs by modulating P-glycoprotein (P-gp) activity. This interaction is critical as it can affect drug absorption and efficacy .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress. |

| Neuroprotective | Enhances neuronal survival; reduces apoptosis in stressed cells. |

| Anti-inflammatory | Decreases pro-inflammatory cytokines; modulates inflammatory pathways. |

| Pharmacological Interaction | Influences P-glycoprotein activity; affects drug absorption. |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary hydroxyl group undergoes substitution reactions, particularly bromination, to form alkyl halides. This is a critical step for further functionalization:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination with PBr₃ | Reflux in THF or CH₂Cl₂ | 3,4-Dimethoxyphenethyl bromide | >85% |

This reaction is essential for synthesizing intermediates like 3,4-dimethoxyphenethyl bromide, which participate in nucleophilic substitutions (e.g., with amines or azides). The brominated derivative is also a precursor for palladium-catalyzed cross-coupling reactions.

Cyclization and Annulation Reactions

The compound serves as a precursor in complex cyclization processes. Notably, it is a key starting material in the total synthesis of bulgaramine:

This reaction is solvent-sensitive, with THF uniquely enabling measurable product formation . The addition of ligands enhances yields by stabilizing reactive intermediates.

Esterification and Ether Formation

While esterification is not explicitly documented, the hydroxyl group’s reactivity suggests compatibility with standard protocols:

- Theoretical Pathways :

- Esterification : Reaction with acyl chlorides (e.g., AcCl) in pyridine.

- Etherification : Alkylation with alkyl halides (e.g., MeI) under basic conditions.

Table 1: Comparative Reaction Conditions for Bromination

| Brominating Agent | Solvent | Temperature | Reaction Time |

|---|---|---|---|

| PBr₃ | THF | Reflux (~66°C) | 2–4 hours |

| HBr (gas) | CH₂Cl₂ | 0°C to RT | 12 hours |

Mechanistic Insights

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.22 g/mol | |

| Melting Point | 46–49°C | |

| Boiling Point | 172–174°C (17 mmHg) | |

| InChIKey | SRQAJMUHZROVHW-UHFFFAOYSA-N |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | Maximizes conversion |

| H₂SO₄ Concentration | 2–3% (v/v) | Avoids side reactions |

| Recrystallization Solvent | Ethanol | Purity >95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.